molecular formula C20H15N3O3 B2525744 N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide CAS No. 888414-44-6

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide

Cat. No.: B2525744
CAS No.: 888414-44-6
M. Wt: 345.358
InChI Key: UCNRARVCOWDDRR-UHFFFAOYSA-N
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Description

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide (CAS 888414-44-6) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It features a 1,3,4-oxadiazole core, a well-known pharmacophore noted for its metabolic stability and electron-deficient nature, which is substituted with a 3-methoxyphenyl group at the 5-position and a naphthalene-2-carboxamide moiety at the 2-position . The naphthalene system contributes hydrophobicity, which can be pivotal for interacting with hydrophobic pockets in biological targets . The primary research value of this compound lies in its potential biological activities. Compounds containing the 1,3,4-oxadiazole scaffold possess a wide variety of biological activities and are actively investigated for cancer treatment . Specifically, 1,3,4-oxadiazole derivatives have demonstrated promising anticancer potential by targeting various enzymes and proteins critical for cancer cell proliferation, such as thymidylate synthase, HDAC, topoisomerase II, and telomerase . Furthermore, this compound and its analogs have been explored for their antimicrobial properties, showing effectiveness against various bacterial strains . Preliminary studies also suggest potential anti-inflammatory and analgesic properties, making it a candidate for further exploration in these therapeutic areas . The mechanism of action for this class of compounds involves interaction with specific molecular targets. The compound is designed to bind to enzymes or receptors, inhibiting their activity or modulating their function. For instance, it may inhibit key enzymes involved in cancer cell proliferation or inflammation, leading to the observed cytotoxic and therapeutic effects . Preparation: A classic synthetic route involves a two-step process. First, the condensation of 3-methoxybenzohydrazide with naphthalene-2-carbonyl chloride in pyridine forms an N'-acylhydrazine intermediate. Subsequent cyclodehydration of this intermediate is efficiently achieved using phosphorus oxychloride (POCl₃) under reflux conditions to form the final 1,3,4-oxadiazole product . Disclaimer: This product is intended for research purposes only and is not designed for human or veterinary therapeutic or diagnostic use .

Properties

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c1-25-17-8-4-7-16(12-17)19-22-23-20(26-19)21-18(24)15-10-9-13-5-2-3-6-14(13)11-15/h2-12H,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNRARVCOWDDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of N-Acylhydrazine Intermediate

The reaction begins with condensing 3-methoxybenzohydrazide with naphthalene-2-carbonyl chloride in a pyridine medium. Pyridine acts as both a base and solvent, neutralizing HCl generated during the acylation. The intermediate N'-(naphthalene-2-carbonyl)-3-methoxybenzohydrazide is isolated via filtration or extraction.

Cyclization Using Phosphorus Oxychloride

The diacylhydrazine intermediate undergoes cyclization in phosphorus oxychloride (POCl₃) under reflux conditions (80–100°C for 4–6 hours). POCl₃ serves as a dehydrating agent, facilitating intramolecular cyclization to form the oxadiazole ring. Post-reaction, the mixture is quenched with ice-water, and the product is purified via recrystallization from ethanol or chromatography.

Key Advantages :

  • High yields (70–85% for analogous compounds).
  • Compatibility with aromatic and heteroaromatic substituents.

Alternative Dehydrating Agents and Solvent Systems

Recent advances have explored substitutes for POCl₃ to improve safety and efficiency:

Hexamethyldisilazane (HMDS) with Tetrabutylammonium Fluoride (TBAF)

HMDS, in the presence of catalytic TBAF, promotes cyclodehydration at room temperature. This method reduces toxicity risks and avoids corrosive byproducts. The reaction typically completes within 2–3 hours, yielding 60–75% product for structurally similar oxadiazoles.

Thionyl Chloride (SOCl₂) in Tetrahydrofuran (THF)

SOCl₂ offers a milder alternative, particularly for acid-sensitive substrates. Reactions are conducted in THF at 60°C for 5–8 hours, with yields comparable to POCl₃.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates cyclodehydration. A POCl₃/Al₂O₃ system under microwave conditions (300 W, 100°C) reduces reaction time to 5–15 minutes. This method enhances energy efficiency and minimizes side reactions, achieving yields >80% for 2,5-diaryloxadiazoles.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

Continuous Flow Reactors

Tubular flow reactors enable precise temperature control and rapid mixing, reducing POCl₃ usage by 30% compared to batch processes.

Solvent Recycling

Ethanol and THF are recovered via distillation, lowering production costs and environmental impact.

Comparative Analysis of Synthesis Methods

Method Conditions Yield (%) Reaction Time Scalability
POCl₃ Reflux 80–100°C, 4–6 h 70–85 Moderate High
HMDS/TBAF RT, 2–3 h 60–75 Fast Moderate
Microwave/POCl₃-Al₂O₃ 100°C, 5–15 min >80 Very Fast High
SOCl₂/THF 60°C, 5–8 h 65–75 Moderate Moderate

Characterization and Quality Control

Purified this compound is validated via:

  • ¹H/¹³C NMR : Confirms substitution patterns and purity.
  • HPLC : Quantifies residual solvents and byproducts (e.g., POCl₃ < 10 ppm).
  • Mass Spectrometry : Verifies molecular weight (345.4 g/mol).

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the oxadiazole ring can lead to the formation of an amine derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with structurally related 1,3,4-oxadiazole and thiadiazole derivatives:

Compound Name Substituent on Oxadiazole/Thiadiazole Carboxamide Group Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide (Target) 3-Methoxyphenyl Naphthalene-2-carboxamide C₂₁H₁₇N₃O₃* 359.4* Inferred anticancer/antimicrobial potential
N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide 2-Chlorophenyl 3-Methoxynaphthalene-2-carboxamide C₂₀H₁₄ClN₃O₃ 379.8 Research use; Cl substituent enhances stability
4-(Dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 3-Methoxyphenyl Benzamide with sulfamoyl group C₂₂H₂₅N₅O₅S 487.5 Enhanced solubility due to sulfamoyl group
N-[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]tetrahydronaphthalene-2-carboxamide 3,4-Dimethylphenyl Tetrahydronaphthalene-2-carboxamide C₂₁H₂₁N₃O₂ 347.4 Increased lipophilicity for membrane penetration
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide Ethylthio (thiadiazole core) Naphthalene-2-carboxamide C₁₅H₁₃N₃OS₂ 315.4 Thiadiazole improves metabolic stability

*Calculated based on structural similarity.

Key Observations :

  • Substituent Effects : The 3-methoxyphenyl group in the target compound likely improves solubility compared to halogenated analogs (e.g., 2-chlorophenyl in ). Conversely, chloro groups may enhance binding to electron-deficient targets via halogen bonding .
  • Core Heterocycle : Thiadiazole derivatives (e.g., ) exhibit greater metabolic stability than oxadiazoles due to reduced susceptibility to enzymatic hydrolysis .

Biological Activity

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide is a compound that has gained attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Structural Overview

The compound features a naphthalene core substituted with a carboxamide group and an oxadiazole ring , which is further substituted with a methoxyphenyl group . This unique structure contributes to its diverse chemical properties and potential biological activities.

Compound Name Structural Features Biological Activity
This compoundNaphthalene core with carboxamide and oxadiazoleAntimicrobial, Anticancer

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. For instance, the minimum inhibitory concentration (MIC) values for this compound suggest potent antibacterial activity comparable to established antibiotics.

Key Findings:

  • The compound demonstrated inhibition against both Gram-positive and Gram-negative bacteria.
  • It was particularly effective against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 μg/mL in certain derivatives .

Anticancer Activity

In addition to its antimicrobial properties, this compound has also been investigated for its anticancer potential. Studies have shown that it can induce cytotoxic effects in various cancer cell lines.

Case Studies:

  • Cell Line Studies : In vitro assays revealed that the compound exhibited significant growth inhibition in cancer cell lines such as A-431 and Jurkat cells. The IC50 values were reported to be lower than those of standard chemotherapeutic agents like doxorubicin, indicating strong anticancer activity .
  • Mechanism of Action : Molecular dynamics simulations suggested that the compound interacts with cancer cell proteins primarily through hydrophobic contacts, which may contribute to its cytotoxic effects .

Other Biological Activities

Beyond antimicrobial and anticancer activities, this compound has been explored for additional therapeutic effects:

  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease models .
  • Analgesic Properties : The compound has also been investigated for its analgesic effects in animal models, showing promise as a pain management agent .

Q & A

Q. What are the key synthetic routes for preparing N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide?

The synthesis typically involves:

  • Step 1: Formation of the oxadiazole ring via cyclization of a hydrazide intermediate. For example, reacting naphthalene-2-carboxylic acid hydrazide with a 3-methoxyphenyl-substituted carbon disulfide derivative under reflux in ethanol .
  • Step 2: Coupling the oxadiazole intermediate with naphthalene-2-carboxamide using activating agents like EDCI/HOBt in DMF or DCM .
  • Critical Parameters: Temperature (80–100°C), solvent polarity, and reaction time (12–24 hrs) significantly influence yield and purity. Column chromatography (silica gel, hexane/EtOAc) is commonly used for purification .

Q. How is this compound characterized structurally and spectroscopically?

Key characterization methods include:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to confirm substitution patterns (e.g., methoxy group at 3-position on phenyl, naphthalene protons) .
  • Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+H]+^+ at m/z ~373.12 for C20_{20}H15_{15}N3_3O3_3) .
  • IR Spectroscopy: Peaks at ~1670 cm1^{-1} (amide C=O) and ~1250 cm1^{-1} (C-O of methoxy) .

Q. What preliminary biological screening assays are recommended for this compound?

Initial bioactivity studies focus on:

  • Enzyme Inhibition: Assays for acetylcholinesterase (AChE), α-glucosidase, or lipoxygenase (LOX) using spectrophotometric methods .
  • Antimicrobial Activity: Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

SAR strategies include:

  • Systematic Substituent Variation: Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to modulate electronic effects on the oxadiazole ring .
  • Bioisosteric Replacement: Substitute the naphthalene moiety with bicyclic systems (e.g., tetrahydronaphthalene) to enhance lipophilicity and membrane permeability .
  • Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with AChE’s catalytic triad) .

Q. How should contradictory data in biological assays (e.g., high in vitro activity vs. low in vivo efficacy) be resolved?

Methodological approaches:

  • ADME Profiling: Assess metabolic stability (e.g., liver microsomes) and plasma protein binding to explain bioavailability gaps .
  • Metabolite Identification: LC-MS/MS to detect active/inactive metabolites .
  • Dose-Response Refinement: Adjust dosing regimens in animal models to account for pharmacokinetic variability .

Q. What computational tools are effective for predicting the mechanism of action?

Combine:

  • Molecular Dynamics (MD) Simulations: To study binding stability with targets (e.g., COX-2, EGFR) over 100-ns trajectories .
  • QSAR Modeling: Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .
  • Network Pharmacology: Identify multi-target interactions via STRING or KEGG pathway analysis .

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